Unveiling the Natural Source and Bioactivity of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Technical Guide
Unveiling the Natural Source and Bioactivity of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sourcing, isolation, and biological activities of the ent-kaurane diterpenoid, ent-17-hydroxykaura-9(11),15-dien-19-oic acid. This document consolidates key findings from scientific literature to support further research and development efforts.
Natural Source and Isolation
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring compound that has been isolated from the plant Wedelia trilobata, a member of the Asteraceae family.[1][2][3][4][5] This plant is a rich source of various ent-kaurane diterpenoids, making it a primary target for the extraction of this specific compound.
Quantitative Data on Diterpenoid Isolation from Wedelia trilobata
While the specific yield of ent-17-hydroxykaura-9(11),15-dien-19-oic acid from Wedelia trilobata is not explicitly detailed in the reviewed literature, a study on the ethanol (B145695) extract of this plant reported the isolation and quantification of several other ent-kaurane diterpenoids. This data provides a valuable reference for the potential abundance of related compounds within the plant.[6]
| Compound Name | Isolated Amount (mg) |
| 3α-tigloyloxypterokaurene L3 | 22 |
| wedelobatin A | 4 |
| wedelobatin B | 4 |
| pterokaurene L2 | 17.5 |
| 3α-angeloyloxy-ent-kaur-16-en-19-oic acid | 48 |
| 3α-tiglinoyloxy-ent-kaur-16-en-19-oic acid | 8 |
Experimental Protocol: Extraction and Isolation of ent-Kaurane Diterpenoids from Wedelia trilobata
The following protocol is a generalized procedure based on methodologies reported for the isolation of ent-kaurane diterpenoids from Wedelia trilobata.[6]
1. Plant Material and Extraction:
- Air-dried and powdered whole plants of Wedelia trilobata are subjected to extraction with 95% ethanol at room temperature.
- The extraction process is typically repeated three times to ensure maximum yield.
- The resulting ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.
2. Fractionation of the Crude Extract:
- The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate (B1210297).
- The ethyl acetate fraction, which is expected to contain the diterpenoids, is concentrated.
3. Chromatographic Purification:
- The concentrated ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column.
- A gradient elution system is employed, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with a solvent such as acetone.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
4. Isolation of Pure Compounds:
- Fractions showing similar TLC profiles are combined and further purified using repeated column chromatography on silica gel and Sephadex LH-20.
- Final purification may be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure ent-17-hydroxykaura-9(11),15-dien-19-oic acid and other diterpenoids.
Biological Activity and Signaling Pathways
ent-kaurane diterpenoids isolated from Wedelia trilobata and other plant sources have demonstrated a range of biological activities, with anti-inflammatory and cytotoxic effects being the most prominent.
Anti-inflammatory Activity and Putative Signaling Pathways
While direct studies on the signaling pathways modulated by ent-17-hydroxykaura-9(11),15-dien-19-oic acid are limited, extensive research on other ent-kaurane diterpenoids from Wedelia trilobata provides strong evidence for their anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways.[1][7][8] These pathways are critical regulators of the inflammatory response.
It is hypothesized that ent-17-hydroxykaura-9(11),15-dien-19-oic acid, upon entering a cell, may inhibit the activation of key inflammatory signaling cascades. This would lead to a reduction in the production of pro-inflammatory mediators.
Cytotoxic Activity
Various ent-kaurane diterpenoids have been evaluated for their cytotoxic effects against a range of human cancer cell lines.[9][10][11][12] The data suggests that these compounds hold potential as anticancer agents.
| Compound Type | Cell Line | Activity (IC50) |
| ent-kaurane diterpenoids | A549 (Human Lung Carcinoma) | Varies by specific compound |
| seco-ent-kaurenes | Various human cancer cell lines | 0.8 to 25 µM |
| ent-kaurane diterpenoids from Rabdosia rubescens | Hep G2, COLO 205, MCF-7, HL-60 | Modest activity |
Experimental Workflow Visualization
The overall process from plant material to isolated bioactive compound can be visualized as a streamlined workflow.
This technical guide provides a foundational understanding of ent-17-hydroxykaura-9(11),15-dien-19-oic acid, derived from its natural source, Wedelia trilobata. The presented data on isolation protocols and the bioactivity of related compounds will be instrumental for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery. Further investigation into the specific mechanisms of action and precise quantitative analysis of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid, isolated from Wedelia trilobata L., exerts an anti-inflammatory effect via the modulation of NF-κB, MAPK and mTOR pathway and autophagy in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 4. ent-Kaurane diterpenoids from the plant Wedelia trilobata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ent-17-Hydroxykaura-9(11),15-dien-19-oic acid | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3α-Angeloyloxy- ent-kaur-16-en-19-oic Acid Isolated from Wedelia trilobata L. Alleviates Xylene-Induced Mouse Ear Edema and Inhibits NF-κB and MAPK Pathway in LPS-Stimulated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic activity of seco-entkaurenes from Croton caracasana on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ent-kaurane diterpenoids from Rabdosia rubescens and their cytotoxic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
